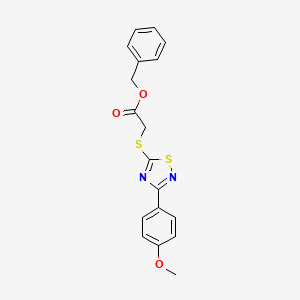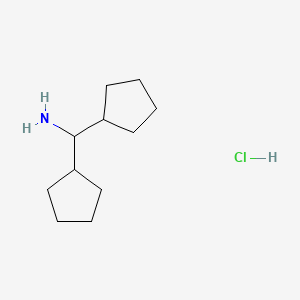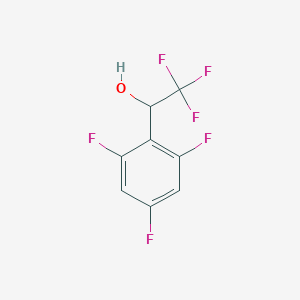
3-Chloro-4-fluoro-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluoro-5-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3 and a molecular weight of 191.54 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitro substituents on a phenol ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-nitrophenol typically involves multi-step reactions. One common method includes the nitration of a precursor compound followed by halogenation. For instance, a nitration reaction can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group. Subsequent halogenation with reagents like chlorine and fluorine can be carried out under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and halogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-fluoro-5-nitrophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution of halogens.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenolic group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine and fluorine gases or their respective halogenating agents.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Aminophenols: Reduction of the nitro group yields aminophenols.
Quinones: Oxidation of the phenolic group results in quinones.
Aplicaciones Científicas De Investigación
3-Chloro-4-fluoro-5-nitrophenol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-fluoro-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrophenol: Similar in structure but lacks the fluoro substituent.
2-Chloro-4-fluoro-5-nitrophenol: Differently substituted but shares the chloro, fluoro, and nitro groups.
4-Chloro-5-fluoro-2-nitrophenol: Another isomer with a different substitution pattern.
Uniqueness
3-Chloro-4-fluoro-5-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups enhances its electron-withdrawing capacity, making it a valuable intermediate in various synthetic applications.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-5-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-4-1-3(10)2-5(6(4)8)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMSQRYDECBNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2446954.png)
![3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2446957.png)





![Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2446964.png)

![8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446967.png)




